2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one hydrochloride is a synthetic compound with potential pharmaceutical applications. It is classified as a dihydropyrimidine derivative, which are known for their biological activities, particularly in medicinal chemistry. This compound has garnered attention for its possible role as an inhibitor of specific enzymes related to cancer and other diseases.
This compound falls under the category of heterocyclic compounds, specifically dihydropyrimidines. Dihydropyrimidines are recognized for their diverse pharmacological properties, including antihypertensive and anti-inflammatory effects. The hydrochloride salt form indicates that it is likely used for improved solubility and stability in pharmaceutical formulations.
The synthesis of 2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one hydrochloride typically involves several key steps:
The synthesis may require specific conditions such as controlled temperature and pH, as well as the use of solvents that facilitate the reaction while minimizing side products. Techniques like thin-layer chromatography and high-performance liquid chromatography are often employed to monitor the progress of the reactions and purify the final product .
The molecular formula of 2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one hydrochloride is . The structure features a dihydropyrimidine ring substituted with an ethyl group at position 6 and a methyl group at position 5, alongside an aminocyclopentyl group at position 2.
The compound's molecular weight is approximately 246.76 g/mol. Its structural representation can be visualized using molecular modeling software, which helps in understanding its three-dimensional conformation and potential interactions with biological targets.
The compound may participate in various chemical reactions typical for dihydropyrimidines:
Reactions involving this compound are often studied using spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to elucidate reaction pathways and confirm product structures .
The mechanism of action for 2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one hydrochloride primarily relates to its role as an enzyme inhibitor. Specifically, it has been investigated for its ability to inhibit nedd8-activating enzyme (NAE), which plays a crucial role in protein modification processes linked to cancer cell proliferation.
Inhibition studies suggest that this compound binds to the active site of NAE, preventing substrate access and subsequent neddylation processes that are essential for oncogenic signaling pathways . This inhibition can lead to reduced tumor growth in preclinical models.
Relevant analyses such as differential scanning calorimetry can provide insights into thermal stability, while spectroscopic methods can elucidate functional groups present within the molecule .
2-(1-Aminocyclopentyl)-6-ethyl-5-methyl-1,4-dihydropyrimidin-4-one hydrochloride has potential applications in:
Research continues into optimizing its structure for enhanced efficacy and reduced side effects in therapeutic applications .
DHPMs gained prominence as "privileged scaffolds" following Evans' 1988 identification of structural motifs with polypharmacology potential. The classical Biginelli reaction (1893) enables efficient synthesis of DHPMs via acid-catalyzed condensation of urea, aldehydes, and β-dicarbonyl compounds. Renewed interest emerged in the 1980s when DHPMs were recognized as calcium channel modulators (e.g., Monastrol, a kinesin-5 inhibitor). Notable bioactive DHPMs include:
Table 1: Evolution of Key DHPM-Based Therapeutics
Compound | Biological Target | Therapeutic Area | Discovery Era |
---|---|---|---|
Monastrol | Kinesin-5 | Cancer | 1990s |
5-Fluorouracil | Thymidylate synthase | Oncology | 1950s |
SQ 32926 | Calcium channels | Hypertension | 1980s |
(S)-L-771688 | α1a-Adrenoceptor | BPH | 2000s |
The structural versatility of DHPMs permits combinatorial derivatization for diverse targets, including antiviral, antimicrobial, and anticancer applications [5] [7].
The 1-aminocyclopentyl group confers conformational constraint and enhanced binding affinity versus linear alkylamines. Key attributes include:
Table 2: Impact of Alicyclic Amine Ring Size on Molecular Properties
Parameter | Cyclopentyl | Cyclohexyl | Cyclobutyl |
---|---|---|---|
Ring Strain (kcal/mol) | 6.2 | 0 | 26.3 |
N-H Bond Angle (°) | 108° | 109.5° | 107° |
logD (pH 7.4) | 0.85* | 1.12 | 0.42 |
Conformational Flexibility | Medium | High | Low |
*Estimated for target compound
X-ray crystallography of analogous compounds confirms equatorial amine orientation, maximizing hydrogen bonding with biological targets [8].
The ethyl (C6) and methyl (C5) groups critically influence physicochemical and ADME properties:
Table 3: Alkyl Group Effects on Key Pharmacokinetic Parameters
Substituent | Role | logP Contribution | Metabolic Vulnerability |
---|---|---|---|
C6-Ethyl | Enhances membrane permeability | +0.52 vs H | Moderate (ω-1 oxidation) |
C5-Methyl | Blocks CYP3A4 oxidation at C5 | +0.41 vs H | Low (demethylation rare) |
Cyclopentyl | Balances solubility & rigidity | +1.2 vs linear C5 | Low (stable alicycle) |
Metabolite identification studies show predominant ethyl hydroxylation (∼60%) versus methyl oxidation (<5%) in rat liver microsomes, guiding lead optimization [5] [7].
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1